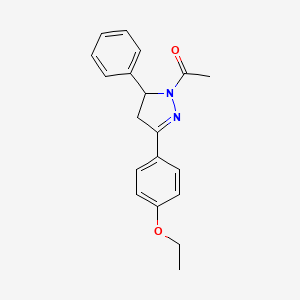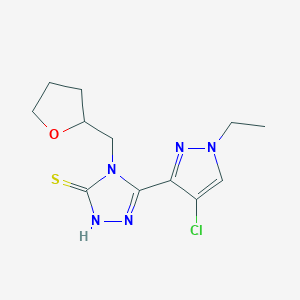
1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride” is a chemical compound with the empirical formula C6H12Cl2N2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei have been reported . These compounds bear a lipophilic end, which consists of a 4- (1-adamantyl) phenyl or a 3- (1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine .Molecular Structure Analysis
The molecular weight of “this compound” is 215.14 . The SMILES string representation of the molecule is NCC1=NC(CC)=CS1.[H]Cl.[H]Cl .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its empirical formula is C6H12Cl2N2S and it has a molecular weight of 215.14 .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Glucosidase Inhibition Studies
Researchers have synthesized a series of novel compounds related to thiazole derivatives, demonstrating significant α-glucosidase and β-glucosidase inhibition activities. These compounds, including ethyl 2-[aryl(thiazol-2-yl)amino]acetates, have shown potential as therapeutic agents in treating diseases like diabetes due to their enzyme inhibition capabilities. Molecular docking studies further elucidated their interaction with enzyme active sites, highlighting their pharmacological importance (Ayesha Babar et al., 2017).
Corrosion Inhibition Studies
Thiazole derivatives have also been evaluated for their corrosion inhibition performance on metal surfaces. Quantum chemical parameters and molecular dynamics simulations of various thiazole and thiadiazole derivatives were studied, predicting their efficiency in protecting metals like iron against corrosion. This research demonstrates the potential of thiazole derivatives in industrial applications, particularly in extending the life of metal structures and components (S. Kaya et al., 2016).
Synthesis and Structural Characterization
The transformation of thiazole derivatives into various chemically significant compounds has been explored, revealing their utility in synthesizing complex molecular structures. These transformations are crucial for developing new pharmaceuticals and materials with specific biological or physical properties. For instance, the synthesis of 5-substituted 2-aminothiazolo[5,4-c]pyridine derivatives from ethyl 2-aminothiazole carboxylate derivatives demonstrates the versatility of thiazole compounds in organic synthesis (A. Albreht et al., 2009).
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown promising antimicrobial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Studies have synthesized novel thiazole amides and evaluated their activity against various bacterial and fungal strains, some of which exhibited activities comparable to standard antibiotics. This highlights the potential of thiazole derivatives in addressing the growing challenge of antibiotic resistance (Vladimír Pejchal et al., 2015).
Anticancer Research
In the field of anticancer research, thiazole derivatives have been investigated for their potential as anti-breast cancer agents. The synthesis of thiazolyl(hydrazonoethyl)thiazoles and their evaluation against MCF-7 tumor cells demonstrated promising activities, highlighting the therapeutic potential of these compounds in cancer treatment (Huda K. Mahmoud et al., 2021).
Zukünftige Richtungen
The future directions for “1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine dihydrochloride” and similar compounds could involve further optimization to reduce their cytotoxicity and to develop a more drug-like profile . They may also have potential as therapeutic agents against diseases caused by Trypanosoma brucei .
Eigenschaften
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-6-4-10-7(9-6)5(2)8;;/h4-5H,3,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMKIWJOFULBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637164.png)

![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2637170.png)
![3-[[1-(4-Ethoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2637171.png)

![4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2637173.png)
![2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2637176.png)
![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2637179.png)
![(Z)-2-(3-chlorophenyl)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2637180.png)